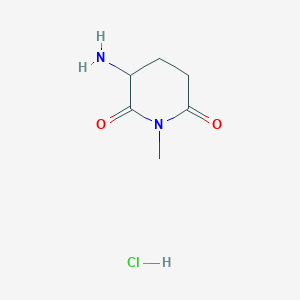

3-Amino-1-methylpiperidine-2,6-dione hydrochloride

Description

3-Amino-1-methylpiperidine-2,6-dione hydrochloride (CAS: 1801140-47-5, molecular formula: C₆H₁₂N₂O·HCl) is a piperidine-derived compound featuring a 2,6-dioxopiperidine core substituted with an amino group at position 3 and a methyl group at position 1. Its structural framework enables versatile chemical reactivity, particularly in PROTAC (Proteolysis-Targeting Chimera) synthesis, where it serves as a key ligand for E3 ubiquitin ligases . The compound’s amino and carbonyl groups facilitate hydrogen bonding and nucleophilic substitutions, while its hydrochloride salt enhances solubility in polar solvents like water and methanol, making it suitable for diverse synthetic and pharmacological applications .

Synthetically, it is often prepared via condensation reactions using 3-aminopiperidine-2,6-dione hydrochloride as a precursor under reflux conditions with acetic acid or other acidic catalysts, achieving yields exceeding 90% in optimized protocols . Its role in drug discovery is underscored by its incorporation into PROTACs targeting oncoproteins, leveraging its ability to recruit cereblon (CRBN) E3 ligases for protein degradation .

Properties

IUPAC Name |

3-amino-1-methylpiperidine-2,6-dione;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O2.ClH/c1-8-5(9)3-2-4(7)6(8)10;/h4H,2-3,7H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFPRSFZZGAUCBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)CCC(C1=O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1909304-98-8 | |

| Record name | 3-amino-1-methylpiperidine-2,6-dione hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Step 1: Protection of L-Glutamine

- Starting Material: L-Glutamine (cheap and readily available).

- Reaction: Upper protection of the amino and hydroxyl groups in an alkaline medium.

- Alkaline Medium: Can be sodium hydroxide aqueous solution, wet chemical NaOH, or sodium bicarbonate aqueous solution.

- Temperature: 10–80 °C.

- Solvent: Hydrotropy solvents such as tetrahydrofuran (THF), isosorbide-5-nitrate-dioxane, ethanol, or methanol are used, often mixed with water in a ratio of 1:0.2–0.4.

- Outcome: Formation of tertiary butoxycarbonyl (Boc) protected L-Glutamine derivative (tertiary fourth oxygen formoxyl-L-Glutamine of N-).

Step 2: Cyclization to Protected 3-Amino-2,6-piperidine Dione

- Catalyst: 4-Dimethylaminopyridine (DMAP).

- Reagent: N,N'-Carbonyldiimidazole (CDI).

- Conditions: Anhydrous environment, temperature 40–70 °C.

- Solvent: THF, methanol, ethanol, or isosorbide-5-nitrate-dioxane.

- Molar Ratios: Protected L-Glutamine to CDI is 1:1–1.5; to DMAP is 1:0.01–0.05.

- Reaction Time: About 4 hours under reflux.

- Outcome: Cyclization forms the protected 3-amino-2,6-piperidine dione intermediate.

Step 3: Deprotection and Hydrochloride Salt Formation

- Deprotection: Acidic medium using hydrochloric acid solutions in methanol, ethanol, or ethyl acetate.

- Concentration: 2–4 mol/L HCl.

- Temperature: 0–50 °C.

- Procedure: The protected intermediate is treated with HCl solution at low temperature, stirred overnight at room temperature.

- Isolation: Concentration, washing with ethyl acetate, filtration, and vacuum drying.

- Outcome: Formation of 3-amino-1-methylpiperidine-2,6-dione hydrochloride as a white solid with high purity.

Research Findings and Data Summary

| Step | Key Parameters | Conditions / Values | Yield (%) | Purity (HPLC %) | Notes |

|---|---|---|---|---|---|

| 1 | Protection of L-Glutamine | NaOH (aqueous or wet), 10–80 °C, THF solvent | 72.3–88.4 | 90.2–97.1 | Yield varies with alkali and solvent |

| 2 | Cyclization with CDI and DMAP | 40–70 °C, anhydrous THF, 4 h | 79.2–99.1 | 96.3–99.1 | High yield and purity achieved |

| 3 | Deprotection and HCl salt formation | 2 mol/L HCl in methanol, 0–50 °C | 94.8–99.5 | >99 | High purity hydrochloride salt obtained |

- The overall process is characterized by mild reaction conditions, high yields, and product purity exceeding 90% by HPLC.

- The final product is stable and suitable for industrial production.

- The method avoids high-pressure hydrogenation, reducing cost and complexity.

Advantages of the Method

- Raw Material Availability: Uses inexpensive and widely available L-Glutamine.

- Simplicity: Three-step synthesis with straightforward operations.

- Mild Conditions: No need for high pressure or extreme temperatures.

- High Purity: Final product purity typically >99% by HPLC.

- Industrial Feasibility: Low cost and scalable with stable product quality.

Summary of Reaction Scheme

Protected L-Glutamine + CDI + DMAP (Anhydrous) → Protected 3-Amino-2,6-piperidine Dione

Protected 3-Amino-2,6-piperidine Dione + HCl (Methanol solution) → this compound

This preparation method is documented in patent CN109305935A (2017), providing detailed experimental conditions and characterization data including 1H-NMR spectra confirming the structure and purity of the final product.

If further optimization or alternative methods are required, research into other cyclization agents or protection groups may be explored, but the above method remains the most practical and validated for industrial synthesis of this compound.

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-methylpiperidine-2,6-dione hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into different reduced forms.

Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

Oxidation: Formation of N-oxide derivatives.

Reduction: Formation of reduced piperidine derivatives.

Substitution: Formation of N-substituted piperidine derivatives.

Scientific Research Applications

Chemistry

3-Amino-1-methylpiperidine-2,6-dione hydrochloride serves as a crucial building block in the synthesis of complex organic molecules. Its unique structure allows for various chemical reactions:

- Oxidation : Can form oxo derivatives.

- Reduction : Converts keto groups to hydroxyl groups.

- Substitution : Participates in nucleophilic substitution reactions.

| Reaction Type | Common Reagents | Products |

|---|---|---|

| Oxidation | Potassium permanganate | Oxo derivatives |

| Reduction | Sodium borohydride | Hydroxyl derivatives |

| Substitution | Alkyl halides | Substituted piperidine derivatives |

Biology

Research has indicated that this compound exhibits potential biological activities, including:

- Enzyme Inhibition : It has been studied for its ability to inhibit certain enzymes, which could be beneficial in therapeutic applications.

- Receptor Binding : The compound's interaction with specific receptors may modulate biological pathways relevant to disease mechanisms.

Medicine

One of the most notable applications of this compound is as an intermediate in the synthesis of pharmaceutical compounds such as lenalidomide and pomalidomide. These drugs are used in treating conditions like multiple myeloma and other malignancies.

Case Study: Lenalidomide Synthesis

A patent describes the preparation method for lenalidomide that utilizes this compound as a key intermediate. This method is advantageous due to its simplicity and cost-effectiveness compared to previous synthesis routes requiring high-pressure hydrogenation conditions .

Industrial Applications

In addition to its research applications, this compound is utilized in the production of fine chemicals and serves as a precursor in various industrial processes. Its versatility makes it valuable in both academic and commercial settings.

Mechanism of Action

The mechanism of action of 3-Amino-1-methylpiperidine-2,6-dione hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

| Compound Name | CAS Number | Molecular Formula | Key Functional Groups | Biological Relevance |

|---|---|---|---|---|

| 3-Amino-1-methylpiperidine-2,6-dione HCl | 1801140-47-5 | C₆H₁₂N₂O·HCl | 3-amino, 1-methyl, 2,6-dione | PROTAC ligand (CRBN recruitment) |

| (R)-3-Aminopiperidine-2,6-dione HCl | 1801140-47-5 | C₅H₉ClN₂O₂ | 3-amino, 2,6-dione (R-enantiomer) | Chiral intermediate in PROTACs |

| Dihydroxypyrido-pyrazine-1,6-dione (46) | N/A | C₁₀H₈N₂O₄ | Pyrido-pyrazine core, hydroxyl | Antiviral activity (EC₅₀: 6 nM) |

| 4-Hydroxythalidomide | N/A | C₁₃H₁₀N₂O₄ | Phthalimide, hydroxyl | Immunomodulatory agent |

- Chirality: The (R)-enantiomer of 3-aminopiperidine-2,6-dione hydrochloride (CAS: 1801140-47-5) exhibits distinct stereochemical interactions in PROTACs, enhancing binding specificity to CRBN compared to its racemic counterpart .

- Bioactivity: Dihydroxypyrido-pyrazine-1,6-dione derivatives (e.g., compound 46) demonstrate superior antiviral potency (EC₅₀: 6 nM) compared to 3-amino-1-methylpiperidine-2,6-dione, which lacks direct antiviral activity but excels in protein degradation applications .

- Solubility: Hydrochloride salts of piperidine-2,6-diones generally exhibit higher aqueous solubility than non-ionic analogues (e.g., thalidomide derivatives), facilitating in vivo pharmacokinetics .

Biological Activity

3-Amino-1-methylpiperidine-2,6-dione hydrochloride, also known as 3-Aminopiperidine-2,6-dione hydrochloride, is a synthetic compound with significant biological activity. This article explores its biological properties, mechanisms of action, and applications in medicinal chemistry.

- Chemical Formula : C6H10N2O2·HCl

- Molecular Weight : 164.59 g/mol

- CAS Number : 25181-50-4

- PubChem ID : 18334961

This compound exhibits its biological effects primarily through its interaction with various enzymes and proteins. The compound has been shown to bind to specific targets, altering their activity and function. This binding can lead to the modulation of biochemical pathways involved in cell proliferation and survival .

Enzyme Inhibition

Research indicates that this compound can inhibit certain enzymes associated with cancer cell growth. For instance, studies have demonstrated its potential to inhibit prostate cancer cell proliferation, suggesting a role in cancer therapeutics . The compound's structural features allow it to interact effectively with enzyme active sites, leading to decreased enzymatic activity.

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

Case Studies and Research Findings

- Prostate Cancer Study :

- Synthesis and Purification :

- Neuroactive Properties :

Q & A

Basic: What are the recommended synthetic routes and purification strategies for 3-amino-1-methylpiperidine-2,6-dione hydrochloride?

Methodological Answer:

The synthesis typically involves multi-step reactions starting with piperidine-2,6-dione derivatives. For example:

Intermediate Formation : React a substituted phenylamine with acetic anhydride to form an acetamide intermediate.

Piperidine Ring Functionalization : Introduce the methyl group at the 1-position via alkylation or reductive amination.

Hydrochloride Salt Formation : Treat the free base with hydrochloric acid under controlled pH to precipitate the hydrochloride salt.

Purification methods include recrystallization using ethanol/water mixtures or column chromatography (silica gel, eluent: dichloromethane/methanol gradients). Analytical validation via HPLC (≥98% purity) and NMR is critical .

Basic: How can researchers validate the purity and structural integrity of this compound?

Methodological Answer:

Standard pharmacopeial methods apply:

- Clarity and Color Test : Dissolve 1.0 g in 10 mL water; the solution must be clear and colorless .

- Chloride Ion Verification : Perform silver nitrate precipitation or ion chromatography (limit: ≤0.1% impurities) .

- Spectroscopic Analysis :

- NMR : Confirm methyl group (δ 1.2–1.5 ppm) and piperidine ring protons (δ 3.0–4.0 ppm).

- FT-IR : Detect carbonyl stretches (1670–1750 cm⁻¹) and NH₂ vibrations (3300–3500 cm⁻¹).

- HPLC : Use a C18 column (mobile phase: 0.1% TFA in water/acetonitrile) to assess purity .

Basic: What are the optimal storage conditions to ensure compound stability?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.